

Catechol Diacetate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Catechol diacetate

Cat. No.: B1361081

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Abstract

Catechol diacetate, also known as 1,2-diacetoxybenzene, is a diacetylated derivative of catechol. This whitepaper provides an in-depth review of its fundamental properties, including its chemical structure, physical characteristics, and spectroscopic data. Detailed experimental protocols for its synthesis and purification are presented, alongside an exploration of its chemical reactivity and applications. While **catechol diacetate** itself exhibits limited direct biological activity, its role as a stable precursor to the biologically active molecule catechol makes it a compound of significant interest in organic synthesis and drug development. This guide consolidates key technical information to support its use in research and development.

Chemical and Physical Properties

Catechol diacetate is a white crystalline solid at room temperature. Its core chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(2-acetyloxyphenyl) acetate[1]
Synonyms	1,2-Diacetoxybenzene, o-Acetoxyphenyl acetate, o-Phenylene diacetate, Pyrocatechol diacetate[1][2]
CAS Number	635-67-6[1]
Molecular Formula	C ₁₀ H ₁₀ O ₄ [3]
Molecular Weight	194.18 g/mol [1]
InChI	InChI=1S/C10H10O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h3-6H,1-2H3[1]
InChIKey	FBSAITBEAPNWJG-UHFFFAOYSA-N[1]
SMILES	CC(=O)OC1=CC=CC=C1OC(=O)C[1]

Table 2: Physical Properties

Property	Value
Melting Point	63-64.5 °C
Boiling Point	278-284.3 °C at 760 mmHg
Density	~1.2 g/cm ³
Appearance	White crystalline solid
Solubility	Soluble in organic solvents such as toluene.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **catechol diacetate**. The following tables summarize the key spectroscopic data.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3-7.1	m	4H	Aromatic protons (C ₆ H ₄)
~2.2-2.3	s	6H	Methyl protons (2 x -COCH ₃)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~168	Carbonyl carbons (-C=O)
~142	Aromatic carbons attached to acetate groups
~127	Aromatic C-H carbons
~124	Aromatic C-H carbons
~20	Methyl carbons (-CH ₃)

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency. The values presented are typical for **catechol diacetate**.

Table 4: Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H stretch
~1770-1750	Strong	C=O stretch (ester)
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1200-1100	Strong	C-O stretch (ester)

Table 5: Mass Spectrometry (MS)

m/z	Relative Intensity	Possible Fragment
194	Moderate	[M] ⁺ (Molecular ion)
152	High	[M - C ₂ H ₂ O] ⁺
110	Very High	[M - 2(C ₂ H ₂ O)] ⁺
43	High	[CH ₃ CO] ⁺

Note: Fragmentation patterns can vary with ionization technique.[\[1\]](#)

Experimental Protocols

Synthesis of Catechol Diacetate

The most common method for synthesizing **catechol diacetate** is through the acetylation of catechol using acetic anhydride.[\[2\]](#)

Reaction:

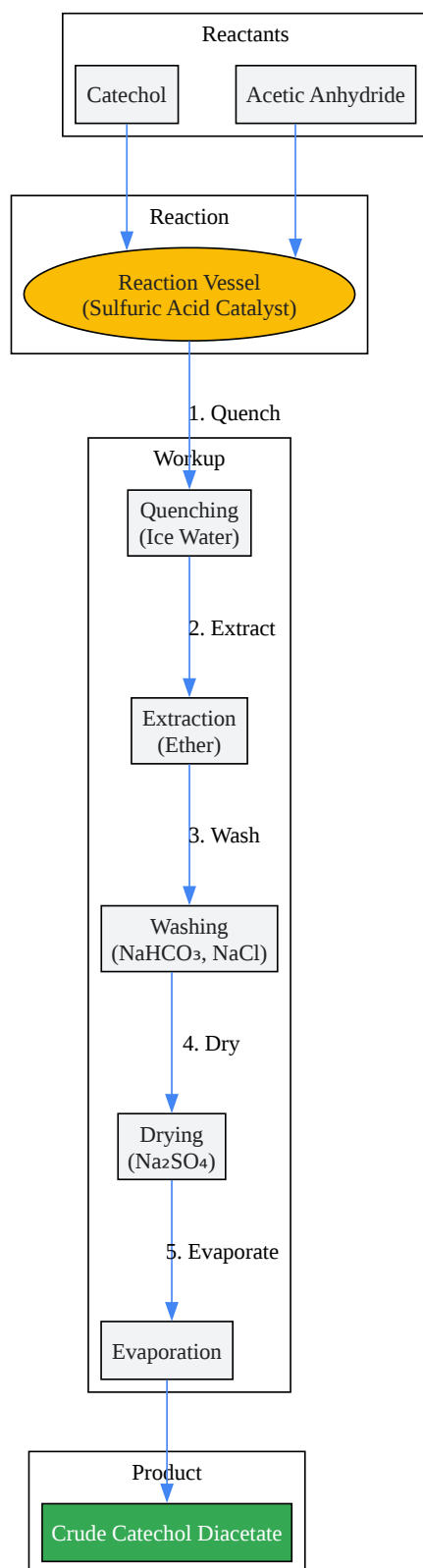


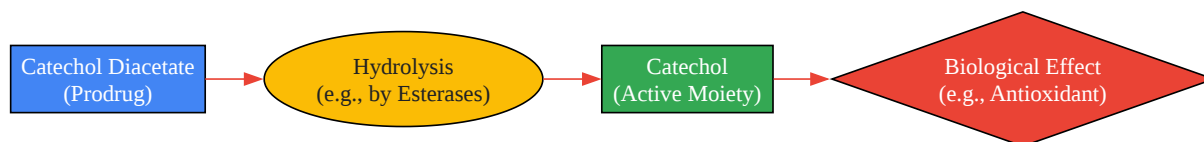
Materials:

- Catechol
- Acetic anhydride
- Concentrated sulfuric acid (catalyst)
- Ice water
- Ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- In a flask, combine catechol and an excess of acetic anhydride.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath to maintain a temperature below 20°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Pour the reaction mixture into ice water to quench the reaction and decompose any excess acetic anhydride.^[5]
- Extract the aqueous mixture with ether (3x).^[5]
- Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with saturated sodium chloride solution.^[5]
- Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **catechol diacetate**.





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